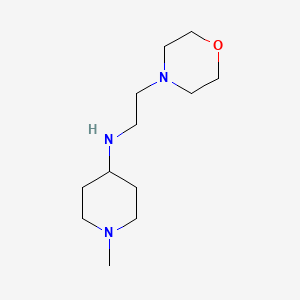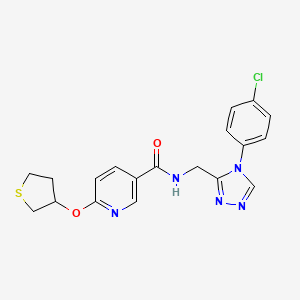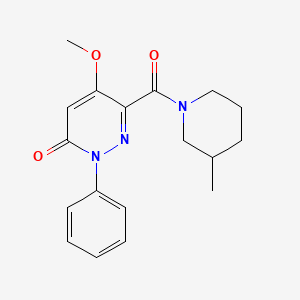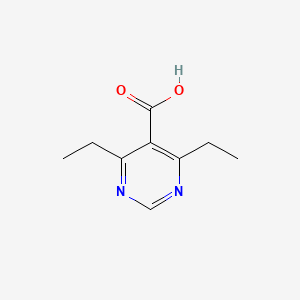
2-(Pyrrolidin-1-ylmethyl)pyridine
描述
2-(Pyrrolidin-1-ylmethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine group at the 2-position. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both pyridine and pyrrolidine rings endows the molecule with unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridine typically involves the reaction of pyridine derivatives with pyrrolidine. One common method is the nucleophilic substitution reaction where 2-chloromethylpyridine reacts with pyrrolidine under basic conditions to yield this compound . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
化学反应分析
Types of Reactions: 2-(Pyrrolidin-1-ylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and various substituted pyridines.
科学研究应用
2-(Pyrrolidin-1-ylmethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a scaffold for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of advanced materials and as a ligand in coordination chemistry.
作用机制
The mechanism of action of 2-(Pyrrolidin-1-ylmethyl)pyridine involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various therapeutic effects .
相似化合物的比较
2-(Pyrrolidin-1-yl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
2-(Pyrrolidin-1-ylmethyl)quinoline: Contains a quinoline ring, offering different electronic properties.
2-(Pyrrolidin-1-ylmethyl)benzene: Features a benzene ring, lacking the nitrogen atom present in pyridine.
Uniqueness: 2-(Pyrrolidin-1-ylmethyl)pyridine is unique due to the combination of the pyridine and pyrrolidine rings, which provides a balance of electronic and steric properties. This makes it a versatile scaffold for various applications in medicinal chemistry and material science.
属性
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-6-11-10(5-1)9-12-7-3-4-8-12/h1-2,5-6H,3-4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXANWGTOZKKAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-Pyrazolo[1,5-a]pyridin-3-ylprop-2-enamide](/img/structure/B2658062.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3,3-dimethylbutan-2-yl)(methyl)amino]acetamide](/img/structure/B2658063.png)





![1-[1-(Benzyloxy)hexyl]-1H-1,2,3-benzotriazole](/img/structure/B2658073.png)
![(2E)-3-(furan-2-yl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)prop-2-enamide](/img/structure/B2658074.png)
![2-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2658076.png)



![N-[(3-methylphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2658084.png)
